molecular formula C19H20N2O3 B1663764 ML-031

ML-031

Cat. No.: B1663764
M. Wt: 324.4 g/mol
InChI Key: JRESCQKIRPOOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML031 involves the formation of a pyrrolidinedione structure. The key steps include the reaction of 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxamide to yield ML031 .

Industrial Production Methods

Industrial production of ML031 typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ML031 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML031 can yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

ML031 has a wide range of scientific research applications:

Mechanism of Action

ML031 exerts its effects by binding to sphingosine 1-phosphate receptor 2, a G protein-coupled receptor. This binding activates downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, and migration. The molecular targets and pathways involved include the activation of G proteins and subsequent signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML031 is unique due to its high selectivity for sphingosine 1-phosphate receptor 2, making it a valuable tool for studying the specific functions of this receptor. Its selectivity and potency distinguish it from other sphingosine 1-phosphate receptor agonists and modulators .

Properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRESCQKIRPOOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-031
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ML-031
Reactant of Route 3
Reactant of Route 3
ML-031
Reactant of Route 4
Reactant of Route 4
ML-031
Reactant of Route 5
Reactant of Route 5
ML-031
Reactant of Route 6
ML-031

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.